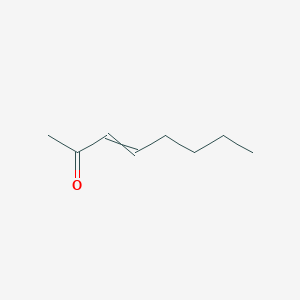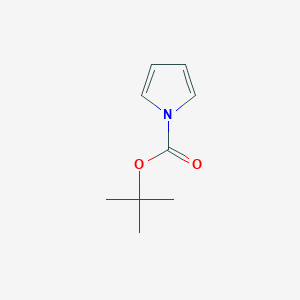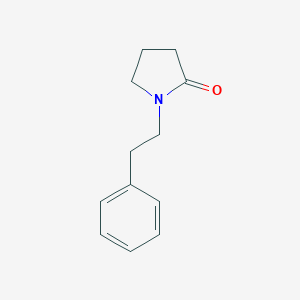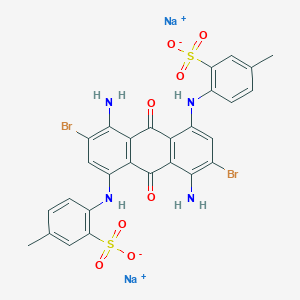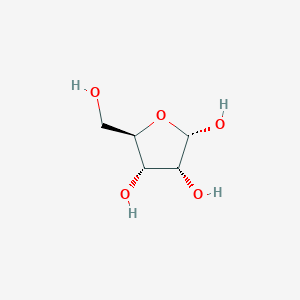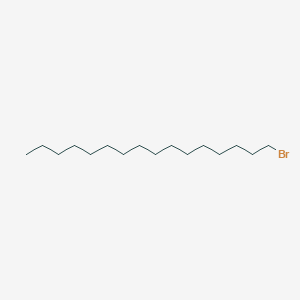
1-Bromohexadecano
Descripción general
Descripción
1-Bromohexadecane (1-BHD) is a synthetic alkyl bromide used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 175°C and a molecular weight of 247.32 g/mol. It is a hydrophobic molecule, which makes it useful in a variety of applications, including as an organic solvent, as a surfactant, and as an intermediate in organic synthesis. In addition, it has been used to study the mechanisms of action of various biological systems, such as the regulation of gene expression, the regulation of protein-protein interactions, and the regulation of enzyme activity.
Aplicaciones Científicas De Investigación
Preparación de Nano-Cebollas de Carbono Solubles
El 1-Bromohexadecano se utiliza en la síntesis de nano-cebollas de carbono solubles. Estas nanoestructuras se crean mediante la funcionalización covalente de cadenas hexadecilo en las nano-cebollas de carbono, lo que mejora su solubilidad y su potencial para diversas aplicaciones, como sistemas de administración de fármacos y dispositivos electrónicos .
Disolvente de Extracción para Fenoles Disruptores Endocrinos
En el análisis ambiental, el this compound sirve como disolvente de extracción en la determinación de fenoles disruptores endocrinos (EDP) en muestras de agua. El método utilizado es la microextracción por emulsión asistida por ultrasonidos, que es una técnica para aislar y concentrar cantidades traza de EDP para su posterior análisis .
Mecanismo De Acción
Target of Action
1-Bromohexadecane is a long-chain alkyl bromideIt’s known that alkyl bromides are generally reactive and can interact with various biological molecules, potentially disrupting their normal function .
Mode of Action
As an alkyl bromide, it is likely to undergo nucleophilic substitution reactions with biological molecules, leading to the formation of new covalent bonds . This can result in changes to the structure and function of these molecules.
Biochemical Pathways
Given its reactivity, it could potentially interfere with a wide range of biochemical processes by reacting with various biomolecules .
Pharmacokinetics
Due to its lipophilic nature, it is likely to have good membrane permeability, which could influence its bioavailability .
Result of Action
Its reactivity suggests that it could potentially cause structural and functional changes in various biomolecules, leading to alterations in cellular processes .
Action Environment
The action, efficacy, and stability of 1-Bromohexadecane can be influenced by various environmental factors. For instance, the presence of other reactive species in the environment could compete with the compound for reaction partners. Additionally, factors such as pH and temperature could influence the compound’s reactivity .
Safety and Hazards
Propiedades
IUPAC Name |
1-bromohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTGIJLWHDPAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049397 | |
| Record name | 1-Bromohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Melting point = 18 deg C; [ChemIDplus] Colorless liquid; mp = 16-18 deg C; [Alfa Aesar MSDS] | |
| Record name | Hexadecane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromohexadecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10122 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
112-82-3 | |
| Record name | 1-Bromohexadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromohexadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BROMOHEXADECANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromohexadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMOHEXADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76GJI7GVAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1-bromohexadecane is C16H33Br, and its molecular weight is 305.33 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize 1-bromohexadecane. Infrared (IR) spectroscopy has been used to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) has been employed to analyze its structure. [, , , ] You can find more details on spectroscopic data within the provided research articles.
ANone: Research shows that 1-bromohexadecane can be incorporated into various systems, including:
- Emulsions: It has been investigated as the oil phase in oil-in-water emulsions stabilized by responsive copolymers like poly(N-isopropylacrylamide)-co-poly(ethyleneglycol methacrylate). These emulsions exhibit temperature-induced gelation, influenced by factors like copolymer concentration and the presence of surfactants. [, ]
- Polypropylene Composites: When grafted onto multi-walled carbon nanotubes (MWNTs), 1-bromohexadecane improves the dispersion of MWNTs within polypropylene, leading to enhanced mechanical and thermal properties of the composite material. []
A: Studies using the murine local lymph node assay (LLNA) have shown a biphasic response to 1-bromoalkanes with varying chain lengths. The sensitization potential peaks at a 16-carbon chain (1-bromohexadecane). This suggests that factors beyond lipid solubility, like volatility and skin retention, contribute to the overall activity. []
ANone: 1-Bromohexadecane has been explored for various applications, including:
- Synthesis of Cationic Surfactants: It is a key reagent in synthesizing cationic Gemini surfactants with improved foaming and emulsification properties. [, ]
- Modification of Materials: It is used to modify materials like montmorillonite clay, enhancing their hydrophobic properties for applications like water shutoff and profile control in oil reservoirs. []
- Preparation of Liquid Crystals: It serves as a starting material for synthesizing liquid crystal compounds exhibiting specific thermal transitions and optical properties. []
- Synthesis of Quaternary Phosphonium Salts: It can be used to create polymeric immobilized quaternary phosphonium salts that exhibit bactericidal properties. []
ANone: Researchers utilize a range of techniques, including:
- Surface Pressure-Area Isotherms: To investigate the organization and phase behavior of 1-bromohexadecane within monolayers at the air-water interface. []
- Brewster Angle Microscopy (BAM): To visualize the morphology and domain structures of 1-bromohexadecane within monolayers. []
- Vibrational Sum Frequency Generation (SFG) Spectroscopy: To probe the molecular structure and orientation of 1-bromohexadecane at interfaces. []
- Infrared Reflection-Absorption Spectroscopy (IRRAS): To obtain information about the conformation and interactions of 1-bromohexadecane molecules within monolayers. []
- Rheology: To investigate the flow and deformation behavior of emulsions containing 1-bromohexadecane, particularly during temperature-induced gelation. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (UHPLC-DAD-MS): To identify and quantify 1-bromohexadecane in complex mixtures, such as those found in commercially available adhesive traps. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
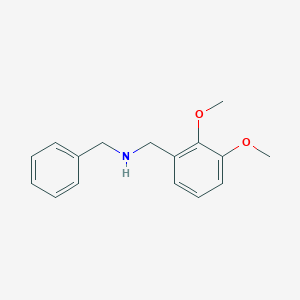
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)


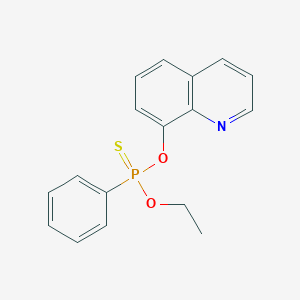
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
